3-(Chloromethyl)-5-fluoro-1H-indazole
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Overview
Description
3-(Chloromethyl)-5-fluoro-1H-indazole is a heterocyclic compound that features both a chloromethyl and a fluoro substituent on an indazole ring. Indazoles are a class of compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-fluoro-1H-indazole typically involves the introduction of the chloromethyl and fluoro groups onto the indazole ring. One common method is the halogenation of indazole derivatives. For instance, the chloromethyl group can be introduced using chloromethylation reactions, often employing reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid under acidic conditions . The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-fluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: The fluoro group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions involving the chloromethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving the fluoro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(Chloromethyl)-5-fluoro-1H-indazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-fluoro-1H-indazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1H-indazole: Lacks the fluoro substituent, which may reduce its binding affinity and biological activity.
5-Fluoro-1H-indazole: Lacks the chloromethyl group, which may affect its reactivity and potential for covalent modification of targets.
Uniqueness
3-(Chloromethyl)-5-fluoro-1H-indazole is unique due to the presence of both chloromethyl and fluoro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1196156-02-1 |
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Molecular Formula |
C8H6ClFN2 |
Molecular Weight |
184.60 g/mol |
IUPAC Name |
3-(chloromethyl)-5-fluoro-2H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,4H2,(H,11,12) |
InChI Key |
JNQULWKUUHPSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CCl |
Origin of Product |
United States |
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